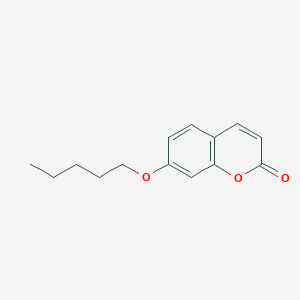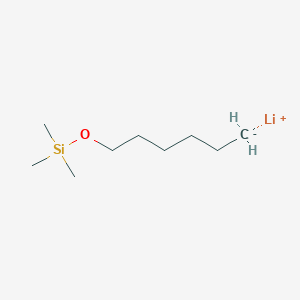
lithium;hexoxy(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;hexoxy(trimethyl)silane is an organosilicon compound with the molecular formula C9H21LiOSi. This compound is part of the broader class of silanes, which are silicon-based compounds widely used in various chemical applications. The unique structure of this compound makes it an interesting subject for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lithium;hexoxy(trimethyl)silane can be synthesized through the reaction of lithium hydroxide with hexamethyldisiloxane under anhydrous conditions. The reaction typically involves the use of solvents such as ethanol, methanol, or butanol, and is conducted under a nitrogen atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of advanced purification techniques, such as distillation and crystallization, is common to remove any impurities that may affect the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Lithium;hexoxy(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols and siloxanes.
Reduction: It acts as a reducing agent in organic synthesis, particularly in the reduction of aldehydes and ketones to alcohols.
Substitution: This compound can participate in substitution reactions, where the lithium atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide and ozone.
Reducing agents: Including hydrosilanes and borohydrides.
Catalysts: Transition metal catalysts like palladium and nickel are often used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various organosilicon compounds. These products are valuable intermediates in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
Lithium;hexoxy(trimethyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing into its use as a precursor for the synthesis of silicon-based pharmaceuticals.
Industry: It is used in the production of high-performance materials, such as silicone polymers and resins.
Mecanismo De Acción
The mechanism of action of lithium;hexoxy(trimethyl)silane involves its ability to donate hydride ions (H-) in reduction reactions. This property makes it a valuable reducing agent in organic synthesis. The compound interacts with various molecular targets, including carbonyl groups in aldehydes and ketones, facilitating their reduction to alcohols. The pathways involved in these reactions are typically catalyzed by transition metals, which enhance the efficiency and selectivity of the process .
Comparación Con Compuestos Similares
Similar Compounds
Triethylsilane: Another organosilicon compound used as a reducing agent in organic synthesis.
Trimethylsilane: Similar in structure but with different reactivity and applications.
Tris(trimethylsilyl)silane: Known for its use in radical-based reactions and polymerization processes.
Uniqueness
Lithium;hexoxy(trimethyl)silane is unique due to its combination of lithium and silane functionalities, which impart distinct chemical properties. Its ability to act as both a reducing agent and a precursor for complex organosilicon compounds sets it apart from other similar compounds. Additionally, its applications in various fields, from chemistry to medicine, highlight its versatility and importance in scientific research .
Propiedades
Número CAS |
166257-00-7 |
|---|---|
Fórmula molecular |
C9H21LiOSi |
Peso molecular |
180.3 g/mol |
Nombre IUPAC |
lithium;hexoxy(trimethyl)silane |
InChI |
InChI=1S/C9H21OSi.Li/c1-5-6-7-8-9-10-11(2,3)4;/h1,5-9H2,2-4H3;/q-1;+1 |
Clave InChI |
FRMWAMNKPSAXDZ-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C[Si](C)(C)OCCCCC[CH2-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


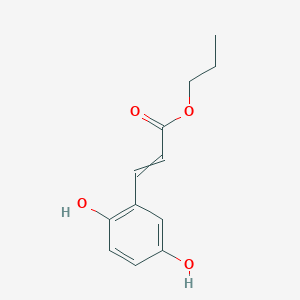
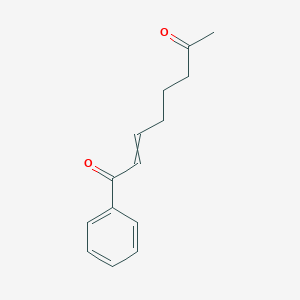
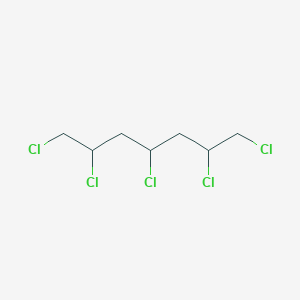
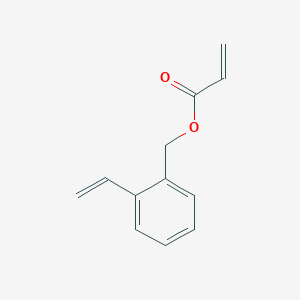
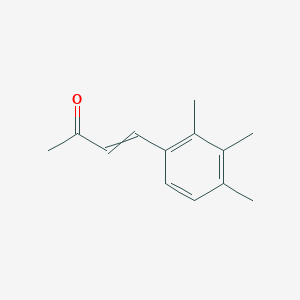
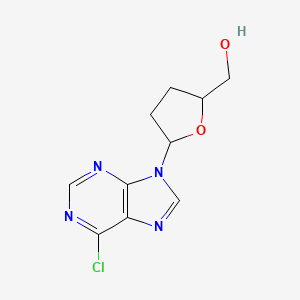
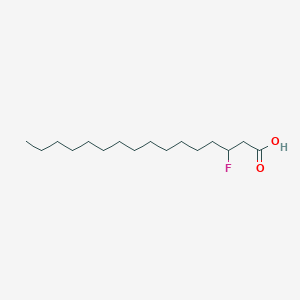
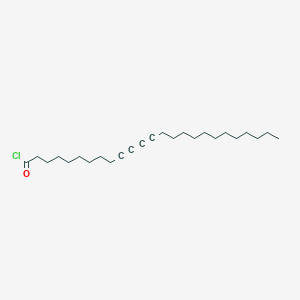
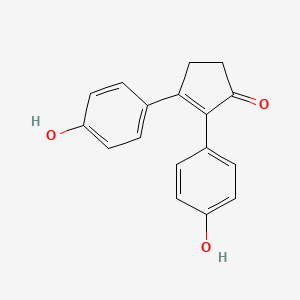
![2-Benzyl-4-methyl-1,4-dihydropyrido[4,3-d]pyrimidine](/img/structure/B14277450.png)

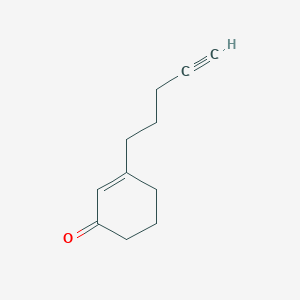
![{(E)-[2-(Pentyloxy)phenyl]diazenyl}{2-[2-(pentyloxy)phenyl]hydrazinylidene}acetonitrile](/img/structure/B14277501.png)
